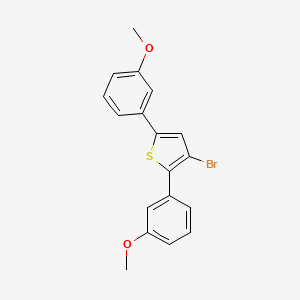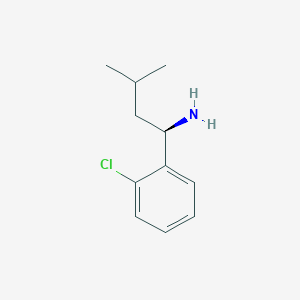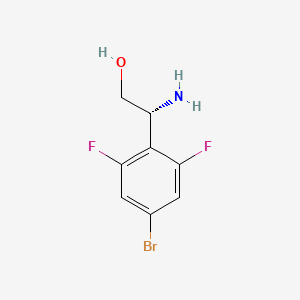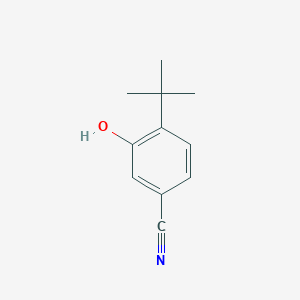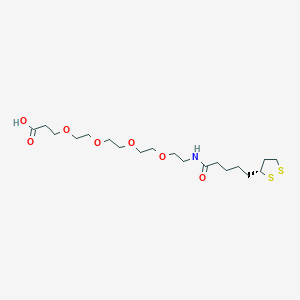![molecular formula C12H23ClN2O2S B13043250 3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride](/img/structure/B13043250.png)
3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their rigid and three-dimensional structures, which often result in unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds like 3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of olefin metathesis on a Grubbs catalyst, although this method can be complex and expensive .
Industrial Production Methods: Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure cost-effectiveness and scalability. The Prins cyclization reaction, for instance, can be adapted for large-scale production by optimizing reaction conditions and using more efficient catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, spirocyclic compounds are often investigated for their potential as drug candidates due to their unique structural properties . This compound, in particular, has shown promise as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a potential candidate for the development of new antituberculosis drugs .
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption can lead to the death of the bacterial cells, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other spirocyclic derivatives such as 1-oxa-9-azaspiro[5.5]undecane and 3-azaspiro[5.5]undecane .
Uniqueness: What sets 3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the cyclopropylsulfonyl group. This unique structural feature can result in different chemical reactivity and biological activity, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H23ClN2O2S |
|---|---|
Peso molecular |
294.84 g/mol |
Nombre IUPAC |
3-cyclopropylsulfonyl-3,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C12H22N2O2S.ClH/c15-17(16,11-1-2-11)14-9-5-12(6-10-14)3-7-13-8-4-12;/h11,13H,1-10H2;1H |
Clave InChI |
TYTZSFOPMDNYHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=O)(=O)N2CCC3(CCNCC3)CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



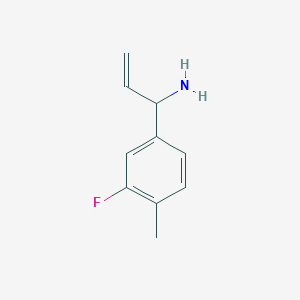
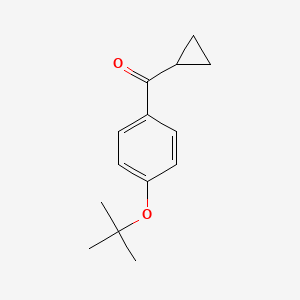
![3-Iodo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13043187.png)

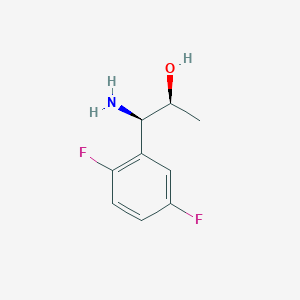
![4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine](/img/structure/B13043193.png)
![N-{[3-(dibenzylamino)azetidin-3-yl]methyl}acetamide](/img/structure/B13043201.png)

